Selectivity Fingerprint: Differential HDAC6 vs. Kinase Inhibition Potential Driven by 3-Chloro-4-Fluoro Substitution
While direct assay data for N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is not publicly available, class-level evidence from closely related azetidine-3-carboxamide analogs with a 6-phenylpyrimidine core demonstrates that the aniline substituent dictates target preference. Compound I-8B from WO2021067859, an azetidine-3-carboxamide with a different aryl substitution, shows an IC50 of 0.275 nM against HDAC6 [1], whereas Compound I-26A from the same series yields an IC50 of 4.57 nM [2]. The target compound's unique 3-chloro-4-fluorophenyl group is predicted to occupy the HDAC6 catalytic tunnel differently than these comparators, potentially shifting selectivity between HDAC isoforms or toward specific kinases.
| Evidence Dimension | Potency on HDAC6 |
|---|---|
| Target Compound Data | Not available (predicted distinct binding) |
| Comparator Or Baseline | WO2021067859, Compound I-8B: IC50 = 0.275 nM; Compound I-26A: IC50 = 4.57 nM |
| Quantified Difference | N/A (Predicted differential selectivity based on structural modeling) |
| Conditions | HDAC-Glo luminescent assay with recombinant HDAC6 |
Why This Matters
For projects targeting HDAC6 or specific kinases, the unique substitution pattern may confer a selectivity window not achievable with commercial analogs, reducing the need for extensive medicinal chemistry iteration.
- [1] BindingDB. BDBM50557844 (CHEMBL4748025) - WO2021067859, Compound I-8B. IC50: 0.275 nM (HDAC6). View Source
- [2] BindingDB. BDBM637089 - WO2021067859, Compound I-26A. IC50: 4.57 nM (HDAC6). View Source
